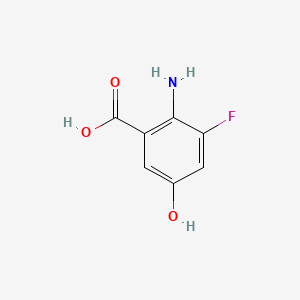
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another approach is the oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminone with aryl methyl ketones are also effective methods .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The oxidative cyclization of β-enaminones and Cu(II)-catalyzed cyclization are preferred for industrial production due to their efficiency and high yield .
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in therapeutic effects .
類似化合物との比較
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure but differs in its substituents.
Indole derivatives: Indole is another heterocyclic compound with a similar aromatic ring structure.
Uniqueness: 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
ethyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)5-4(9)3-8-6(5)10/h9H,2-3H2,1H3,(H,8,10) |
InChIキー |
JKOOMVCVQXQYBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(CNC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)



![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)





![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

